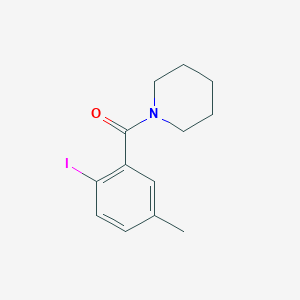

(2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone

Description

(2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone is a halogenated aryl ketone featuring a piperidine moiety. Its structure comprises a 2-iodo-5-methylphenyl group bonded to a methanone bridge, which is further connected to a piperidin-1-yl ring.

Properties

IUPAC Name |

(2-iodo-5-methylphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO/c1-10-5-6-12(14)11(9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDSRKUGILWNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 2-iodo-5-methylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The methanone group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate.

Major Products

Substitution Reactions: Products include derivatives where the iodine atom is replaced by another group.

Oxidation and Reduction Reactions: Products include alcohols or carboxylic acids.

Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

(2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and interactions.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Heterocyclic Systems : Replacement of piperidine with pyrrolidine () reduces ring size, altering conformational flexibility and hydrogen-bonding capacity .

- Aryl Substitutions : The 5-methyl group in the target compound could sterically hinder π-π stacking compared to unsubstituted iodophenyl derivatives (), influencing crystallinity .

Physicochemical Properties

While explicit data for the target compound is lacking, insights can be inferred from analogs:

- Hydrogen Bonding: Piperidine’s tertiary amine may act as a hydrogen-bond acceptor, while iodophenyl groups participate in halogen bonding, as seen in crystallographic studies (). Such interactions could stabilize crystal lattices, increasing melting points compared to non-halogenated analogs .

- Solubility : The iodine atom’s polarizability may reduce aqueous solubility relative to fluorine-containing analogs (), though the methyl group could offset this via hydrophobic effects .

Biological Activity

(2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring attached to a phenyl group that contains an iodine substituent and a methyl group. The presence of the iodine atom is particularly noteworthy as it can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone is believed to involve several mechanisms:

- Aromatic Interactions : The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in proteins, enhancing binding affinity.

- Hydrogen Bonding : The carbonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes or receptors, potentially modulating their activity.

- Iodine Substitution : The iodine atom may participate in halogen bonding, which could influence the binding specificity and efficacy of the compound.

Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties. For instance, derivatives containing piperidine and halogen substituents have shown effectiveness against various bacterial strains. It is hypothesized that (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone may also possess similar antimicrobial capabilities due to its structural characteristics.

In Vitro Studies

In vitro studies have been conducted to evaluate the antibacterial activity of compounds similar to (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone. For example, a study reported that compounds with halogen substitutions demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Predictive Models

Computational predictions using tools like the PASS (Prediction of Activity Spectra for Substances) program suggest that (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone could exhibit various pharmacological effects based on its chemical structure. These predictions are crucial for guiding experimental research and identifying potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes some key biological activities and features of compounds structurally related to (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone:

| Compound Name | Halogen Substituent | Biological Activity | Unique Features |

|---|---|---|---|

| (2-Iodo-5-methylphenyl)(piperidin-1-yl)methanone | Iodine | Potential antimicrobial/cytotoxic | Iodine increases lipophilicity |

| (5-Bromo-2,4-dimethylphenyl)(piperidin-1-yl)methanone | Bromine | Antimicrobial | Contains both bromine and piperidine |

| (5-Chloro-2,4-dimethylphenyl)(piperidin-1-yl)methanone | Chlorine | Anticancer | Chlorine may alter reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.